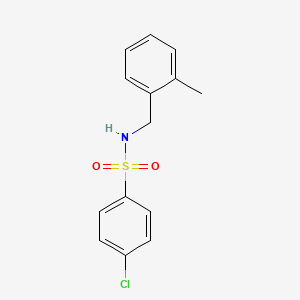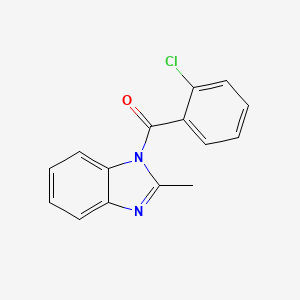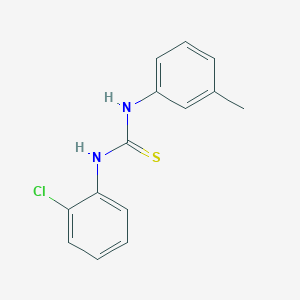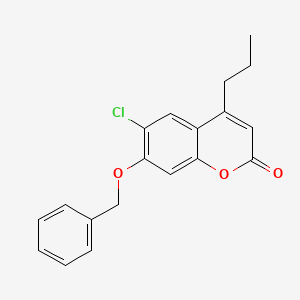![molecular formula C14H18FNO B5802363 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPE is a ketone derivative that is used as a precursor in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria, fungi, and viruses by disrupting their cell membranes. This compound has also been found to interact with metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the growth and viability of mammalian cells at concentrations up to 100 μM. This compound has also been found to have no significant effect on the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It has limited solubility in water, which may affect its bioavailability. This compound is also sensitive to light and air, which may cause degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone. One potential application of this compound is in the development of new antibacterial, antifungal, and antiviral agents. This compound may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone involves the reaction of 1-(5-fluoro-2-methylphenyl)ethanone with piperidine in the presence of a catalyst. The reaction proceeds via nucleophilic addition of piperidine to the carbonyl group of 1-(5-fluoro-2-methylphenyl)ethanone, followed by elimination of a water molecule to give this compound.
Wissenschaftliche Forschungsanwendungen
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has been used as a precursor in the synthesis of other compounds, such as 1-(5-fluoro-2-methyl-4-(1-piperidinyl)phenyl)ethanol and 1-(5-fluoro-2-methyl-4-(1-piperidinyl)phenyl)propan-2-ol.
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methyl-4-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-8-14(16-6-4-3-5-7-16)13(15)9-12(10)11(2)17/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIPTCOEEMEFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)



![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
